1-Amino-1-(2,3-dichlorophenyl)acetone
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Overview
Description
1-Amino-1-(2,3-dichlorophenyl)acetone is a versatile chemical compound with significant potential in various fields of scientific research. Its unique molecular structure, characterized by the presence of an amino group and dichlorophenyl moiety, makes it a valuable compound for pharmaceutical development, agrochemical innovation, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,3-dichlorophenyl)acetone typically involves the reaction of 2,3-dichlorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2,3-dichlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Amino-1-(2,3-dichlorophenyl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Amino-1-(3,5-dichlorophenyl)acetone
- 1-Amino-1-(2,4-dichlorophenyl)acetone
- 1-Amino-1-(2,6-dichlorophenyl)acetone
Comparison: 1-Amino-1-(2,3-dichlorophenyl)acetone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .
Properties
CAS No. |
1270533-77-1 |
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Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(2,3-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3 |
InChI Key |
ANKYDGHVRDEDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
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